molecular formula C18H22N2 B14680529 (E)-Bis[1-(4-methylphenyl)ethyl]diazene CAS No. 32234-13-2

(E)-Bis[1-(4-methylphenyl)ethyl]diazene

Cat. No.: B14680529
CAS No.: 32234-13-2
M. Wt: 266.4 g/mol
InChI Key: GFFQDLHSHPXDST-UHFFFAOYSA-N
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Description

“(E)-Bis[1-(4-methylphenyl)ethyl]diazene” is a diazene derivative characterized by two 1-(4-methylphenyl)ethyl groups attached to a nitrogen-nitrogen (N=N) backbone in the E (trans) configuration. For instance, (E)-Diazene, (4-methylphenyl)phenyl- (CAS 6720-39-4), shares a similar para-methylphenyl substituent and has a molecular formula of C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol .

Properties

CAS No.

32234-13-2

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

bis[1-(4-methylphenyl)ethyl]diazene

InChI

InChI=1S/C18H22N2/c1-13-5-9-17(10-6-13)15(3)19-20-16(4)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3

InChI Key

GFFQDLHSHPXDST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)N=NC(C)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis[1-(4-methylphenyl)ethyl]diazene typically involves the coupling of 1-(4-methylphenyl)ethylamine with a suitable diazotizing agent. One common method is the reaction of 1-(4-methylphenyl)ethylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 1-(4-methylphenyl)ethylamine under basic conditions to form the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis[1-(4-methylphenyl)ethyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

(E)-Bis[1-(4-methylphenyl)ethyl]diazene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Bis[1-(4-methylphenyl)ethyl]diazene involves its interaction with molecular targets through the diazene linkage. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent.

Comparison with Similar Compounds

Table 1: Comparison of Diazene Derivatives

Compound Name Substituents Molecular Weight (g/mol) Biological Target Key Property Reference
This compound 4-methylphenyl (para) 196.25* Not reported Electron-donating methyl group
(E)-1-(4-methoxyphenyl)-2-phenyldiazene 4-methoxyphenyl (para) ~210† Not reported Enhanced polarity (C-O stretch at ~1250 cm⁻¹)
(E)-1-(2,2-dichloro-...-2-(p-tolyl)diazene 2-nitro, 4-methylphenyl ~365‡ Ligand-gated ion channels 20% similarity to Compound 1
(E)-1-(4-bromophenyl)-...vinyl)diazene (4) 4-bromophenyl ~409‡ GPCRs High halogen-induced stability

*Molecular weight inferred from analogous structure in ; †Estimated based on formula; ‡Calculated from substituent additions.

Structural and Spectroscopic Differences

  • Methyl vs. Methoxy Groups : The methyl group in the target compound is less polar than the methoxy group in (E)-1-(4-methoxyphenyl)-2-phenyldiazene, as evidenced by infrared (IR) spectroscopy. Methoxy derivatives exhibit strong C-O stretching vibrations near 1250 cm⁻¹, absent in methyl-substituted analogues .
  • Dichlorovinyl Moieties : Compounds 1–6 in feature a dichlorovinyl group, which introduces steric bulk and electronic effects. This moiety likely reduces conformational flexibility compared to the target compound, impacting enzyme interactions .

Electronic and Steric Influences

  • Electron-Donating Groups (e.g., methyl, methoxy) : Stabilize the diazene core via resonance but may reduce reactivity toward electrophiles.
  • Electron-Withdrawing Groups (e.g., nitro, halogens): Increase oxidative stability but may hinder solubility.

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